molecular formula C22H23N3O2S2 B11183166 N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide

N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide

Cat. No.: B11183166
M. Wt: 425.6 g/mol
InChI Key: LYLTWDHOBPIASR-UHFFFAOYSA-N
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Description

N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a quinoline core and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under specific conditions to form the dithiolo ring.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dithiolo groups.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide apart from similar compounds is its specific methoxy group and propanamide moiety. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[3-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]propanamide

InChI

InChI=1S/C22H23N3O2S2/c1-5-18(26)23-13-7-6-8-14(11-13)24-21-19-16-12-15(27-4)9-10-17(16)25-22(2,3)20(19)28-29-21/h6-12,25H,5H2,1-4H3,(H,23,26)

InChI Key

LYLTWDHOBPIASR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Origin of Product

United States

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